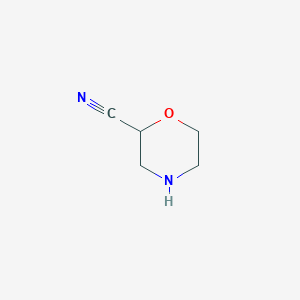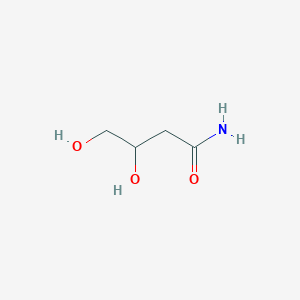
N-Hydroxyglycine
Übersicht
Beschreibung
N-Hydroxyglycine is a chemical compound also known as Hydroxylamino acetic acid or Hydroxyaminoacetic acid .
Synthesis Analysis
N-Hydroxyglycine has been synthesized and characterized in the context of skin moisturization. From thermal analysis, N-Hydroxyglycine showed the greatest water-holding capacity, followed by N-hydroxyserine, L-homoserine, and α-hydroxyglycine .Molecular Structure Analysis
The molecular structure of N-Hydroxyglycine is crucial to its function. It has been found that between 8 and 12 molecules of water could associate with each molecule of either N-hydroxyglycine, N-hydroxyserine, or L-homoserine .Wissenschaftliche Forschungsanwendungen
Nanocrystal Synthesis
N-Hydroxyglycine plays a role in the synthesis of nanocrystals , which are crucial in the field of nanotechnology. The compound can act as a precursor or stabilizing agent in the formation of nanocrystals, which have applications ranging from electronics to medicine .
Enzyme Inhibition
As an enzyme inhibitor, 2-(hydroxyamino)acetic acid is used in biochemical research to study enzyme mechanisms and kinetics. It helps in understanding the function of enzymes and the development of new drugs .
Flavin-dependent N-hydroxylating Enzymes
This compound is significant in the study of flavin-dependent N-hydroxylating enzymes. These enzymes are involved in the production of secondary metabolites like siderophores and antimicrobial agents, which are essential in medical and agricultural applications .
Proteomics Research
In proteomics, 2-(hydroxyamino)acetic acid is utilized for its properties as a biochemical reagent. It aids in the analysis of protein structure and function, contributing to advancements in disease diagnosis and therapy .
Organic Synthesis
The compound finds its use in organic synthesis, particularly in the chemoselective O-acylation of hydroxyamino acids. This process is vital for creating various pharmaceuticals and complex organic molecules .
Biotechnological Applications
N-Hydroxyglycine has potential biotechnological applications due to its role in the activation of molecular oxygen by enzymes. This activation is crucial for the production of complex chemical compounds with diverse industrial uses .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Hydroxyglycine is known to interact with flavin-dependent N-hydroxylating enzymes . These enzymes play a significant role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .
Mode of Action
The mode of action of N-Hydroxyglycine involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes and transferred to initially obtain N-hydroxy compounds, which can be further functionalized . This process is similar to the action of N-hydroxylating ornithine monooxygenases .
Biochemical Pathways
N-Hydroxyglycine is involved in the production of secondary metabolites through the action of flavin-dependent N-hydroxylating enzymes . These enzymes play a crucial role in the production of secondary metabolites, such as siderophores or antimicrobial agents . The subsequent conversion towards various N-O or N-N comprising molecules is also described .
Pharmacokinetics
It is known that the glycosylation of therapeutic proteins, which may involve compounds like n-hydroxyglycine, can impact their stability, pharmacokinetics (pk), efficacy, and immunogenicity . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .
Result of Action
N-Hydroxyglycine has been shown to have a high water-holding capacity, which can be beneficial in applications such as skin moisturization . It has been found to induce similar or greater water uptake compared with established moisturizing compounds like hyaluronic acid, glycerine, and urea in snake skin .
Action Environment
The action of N-Hydroxyglycine can be influenced by environmental factors. For instance, the water-holding capacity of N-Hydroxyglycine can be affected by the molecule structure and its ability to bind to water molecules . Compounds with high melting points and bond energies tended to decrease water-holding capacity .
Eigenschaften
IUPAC Name |
2-(hydroxyamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWGWQRXHVJJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188959 | |
| Record name | Glycine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyglycine | |
CAS RN |
3545-78-6 | |
| Record name | N-Hydroxyglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxyamino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(HYDROXYAMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Hydroxyglycine acts as an inhibitor of several enzymes. It shows activity against bacterial cyanide formation by targeting the particulate fraction involved in the decarboxylation of glycine []. Furthermore, N-Hydroxyglycine demonstrates inhibitory effects on DNA synthesis in HeLa cells, specifically targeting the biosynthesis of deoxyribonucleotides from ribonucleotides []. It also acts as a novel inhibitor of laccase, an enzyme found in various organisms, including the fungus Penicillium citrinum YH-31 [] and higher plants []. Lastly, it has been identified as a potential inhibitor of squalene synthase [, ].
A: N-Hydroxyglycine, also known as N-formyl-N-hydroxyglycine when referring to its monosodium salt (Hadacidin), possesses a hydroxamate group (-C(=O)NHOH). This functional group is known to chelate metal ions, a feature observed in the crystal structures of its mono- and disodium salts []. The hydroxamate group in the monosodium salt is not conjugated, whereas in the disodium salt, there is significant electron delocalization. This difference in conjugation is attributed to ionization and crystal packing [].
A: N-Hydroxyglycine and several of its derivatives (N-methylhydroxyurea, N-acetylhydroxyurea, N-hydroxyguanidine, N-hydroxyurethane, N-ethylhydroxyurea) have been shown to inhibit the incorporation of thymidine into the DNA of HeLa cells without significantly impacting RNA or protein synthesis. This suggests that these compounds specifically target a step in deoxyribonucleotide biosynthesis [].
A: While the exact mechanism is not fully elucidated, studies have explored the structure-activity relationship of N-Hydroxyglycine and its derivatives in inhibiting laccases from different sources. Notably, N-Hydroxyglycine showed inhibition towards laccases from Penicillium citrinum YH-31 [] and a subset of plant laccases []. These findings indicate that subtle structural differences in laccases from various sources might influence their sensitivity to N-Hydroxyglycine.
A: Yes, N-Hydroxyglycine has been used to study nutrient-dependent pinocytosis in the slime mold Dictyostelium discoideum. The compound inhibits a specific, nutrient-dependent type of pinocytosis in this organism, highlighting its utility in dissecting cellular processes [].
A: Research suggests that N-Hydroxyglycine is involved in the biosynthesis of the unusual natural product alchivemycin A. Feeding studies with (13)C-labeled N-hydroxyglycine confirmed its incorporation into the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring of alchivemycin A, suggesting a unique biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems [].
A: N-Hydroxyglycine, alongside other unnatural hygroscopic amino acids, has been proposed for use in dermal compositions. Due to its hygroscopic nature, it is suggested to improve the moisture retention and uptake properties of skin [].
A: Studies using Chromobacterium violaceum extracts showed that N-Hydroxyglycine acts as a non-competitive inhibitor of cyanide formation from glycine. This suggests that N-Hydroxyglycine interacts with the enzyme responsible for cyanide production, but not at the active site where glycine binds [].
A: N-Hydroxyglycine derivatives have shown potential as chiral building blocks in organic synthesis. For example, N-benzyl-2,3-O-isopropylidene-D-glyceraldehyde nitrone, a derivative, has been utilized as an effective N-Hydroxyglycine cation equivalent in the enantiodivergent synthesis of D- and L-secondary N-hydroxy-α-amino acids [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















